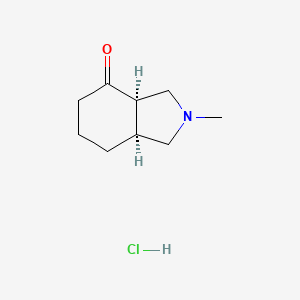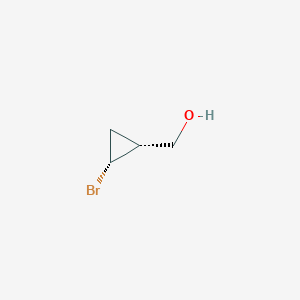
Rel-((1R,2R)-2-bromocyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((1R,2R)-2-bromocyclopropyl)methanol is a chiral compound with a cyclopropane ring substituted with a bromine atom and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((1R,2R)-2-bromocyclopropyl)methanol typically involves the bromination of cyclopropylmethanol. One common method is the reaction of cyclopropylmethanol with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-((1R,2R)-2-bromocyclopropyl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form cyclopropylmethanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include cyclopropylmethanol derivatives with various functional groups.
Oxidation Reactions: Products include cyclopropylcarboxylic acid and cyclopropylaldehyde.
Reduction Reactions: Products include cyclopropylmethanol and its derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-((1R,2R)-2-bromocyclopropyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Rel-((1R,2R)-2-bromocyclopropyl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The cyclopropane ring’s strain energy also plays a role in its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Rel-((1R,2R)-2-bromocyclopropyl)methanol can be compared with other similar compounds, such as:
Cyclopropylmethanol: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromocyclopropylmethanol: Similar structure but may have different stereochemistry, affecting its chemical properties and applications.
Cyclopropylcarbinol: Another related compound with different functional groups and reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C4H7BrO |
|---|---|
Molekulargewicht |
151.00 g/mol |
IUPAC-Name |
[(1R,2R)-2-bromocyclopropyl]methanol |
InChI |
InChI=1S/C4H7BrO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
InChI-Schlüssel |
SOUNJUAOSVUXMT-QWWZWVQMSA-N |
Isomerische SMILES |
C1[C@@H]([C@@H]1Br)CO |
Kanonische SMILES |
C1C(C1Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(L-Prolyl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B13342745.png)
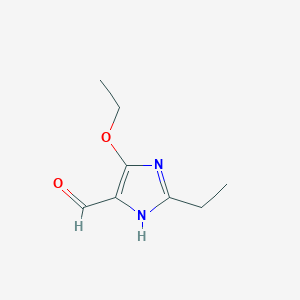
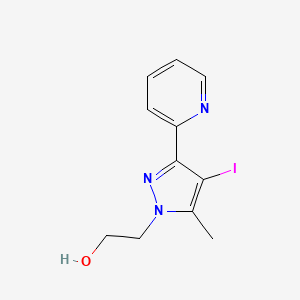
![[4-(Dimethylamino)phenyl]methanethiol](/img/structure/B13342761.png)


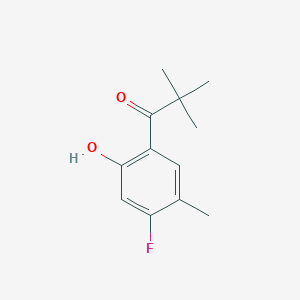
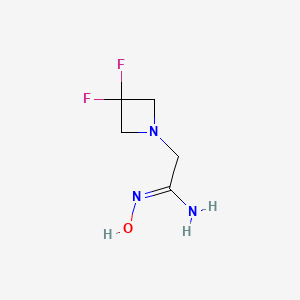
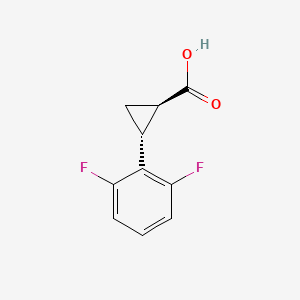
![Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate](/img/structure/B13342815.png)
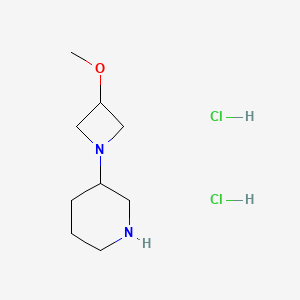
![5-Bromo-1,3,3-trimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13342824.png)
